molecular formula C16H16FNO2 B241763 2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B241763
M. Wt: 273.3 g/mol
InChI Key: QBXQHNNYWQIYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, commonly known as FDIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of FDIM involves its interaction with various receptors and enzymes in the body. FDIM has been found to bind to the active site of glutamate receptors and modulate their activity, leading to a decrease in excitotoxicity and neuroinflammation. FDIM has also been found to enhance the activity of dopamine receptors by increasing the release of dopamine in the brain.
Biochemical and Physiological Effects
FDIM has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FDIM exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. In vivo studies have shown that FDIM enhances cognitive function and memory in animal models of Alzheimer's disease and improves motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

FDIM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, FDIM also has some limitations, including its limited solubility in water and its potential to interact with other receptors and enzymes in the body, leading to off-target effects.

Future Directions

There are several future directions for research on FDIM, including the development of more efficient synthesis methods, the identification of novel targets for FDIM, and the evaluation of its potential therapeutic applications in various neurological disorders. Additionally, further research is needed to elucidate the long-term effects of FDIM on the body and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, FDIM is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of FDIM has been optimized to yield high purity and high yield. FDIM has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. The mechanism of action of FDIM involves its interaction with various receptors and enzymes in the body. FDIM has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, FDIM also has some limitations. There are several future directions for research on FDIM, including the development of more efficient synthesis methods, the identification of novel targets for FDIM, and the evaluation of its potential therapeutic applications in various neurological disorders.

Synthesis Methods

FDIM can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with methyl acrylate, followed by the reduction of the resulting product with sodium borohydride. The final step involves the cyclization of the intermediate product with phthalic anhydride to yield FDIM. This synthesis method has been optimized to yield high purity and high yield of FDIM.

Scientific Research Applications

FDIM has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, FDIM has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In pharmacology, FDIM has been found to modulate the activity of glutamate receptors, which are involved in various neurological disorders such as Alzheimer's disease and epilepsy. In neuroscience, FDIM has been shown to enhance the activity of dopamine receptors, which are involved in reward and motivation pathways.

properties

Product Name

2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H16FNO2/c1-9-7-13-14(8-10(9)2)16(20)18(15(13)19)12-5-3-11(17)4-6-12/h3-6,13-14H,7-8H2,1-2H3

InChI Key

QBXQHNNYWQIYEP-UHFFFAOYSA-N

SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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